molecular formula C22H23N3O6S3 B2470996 methyl 3-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate CAS No. 1223857-49-5

methyl 3-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate

Cat. No.: B2470996
CAS No.: 1223857-49-5
M. Wt: 521.62
InChI Key: JBQBFXYNOBXNOM-UHFFFAOYSA-N
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Description

Methyl 3-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a pyrimidine ring, and a sulfonyl group

Scientific Research Applications

Methyl 3-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate has several scientific research applications:

Future Directions

Thiophene and its derivatives, including this compound, continue to attract great interest in both industry and academia due to their wide range of therapeutic properties . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

Chemical Reactions Analysis

Methyl 3-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 3-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar compounds to methyl 3-(2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate include:

The uniqueness of this compound lies in its combination of a thiophene ring, a pyrimidine ring, and a sulfonyl group, which imparts a distinct set of chemical and biological properties .

Properties

IUPAC Name

methyl 3-[[2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S3/c1-3-4-5-14-6-8-15(9-7-14)34(29,30)17-12-23-22(25-20(17)27)33-13-18(26)24-16-10-11-32-19(16)21(28)31-2/h6-12H,3-5,13H2,1-2H3,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQBFXYNOBXNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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